6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine
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Overview
Description
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a 3,5-difluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine typically involves the reaction of 3,5-difluoroaniline with a suitable pyridine derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-nitrogen bond between the aryl halide and the pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenyl isocyanate: Another compound with a 3,5-difluorophenyl group, used in different chemical reactions.
6-Bromo-5-nitroquinoline: A compound with similar structural features, used in anti-proliferative studies.
Uniqueness
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Biological Activity
Overview
6-(3,5-Difluorophenyl)-5-methylpyridin-3-amine is a fluorinated pyridine derivative that has attracted attention for its potential biological activities. Its unique structure, featuring a pyridine ring substituted with a 3,5-difluorophenyl group and an amine group, enhances its interactions with various biological targets. This article compiles findings from diverse research sources to detail its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
- Chemical Formula : C11H10F2N2
- Molecular Weight : 220.21 g/mol
The presence of fluorine atoms in the phenyl ring significantly influences the compound's electronic properties, enhancing its binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's mechanism involves:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects.
- Receptor Modulation : The compound may modulate the activity of certain receptors, impacting various signaling pathways critical for cellular functions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical cancer) | 15.4 |
CaCo-2 (Colon cancer) | 12.8 |
H9c2 (Heart myoblast) | 18.7 |
These findings suggest that the compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting cell death mechanisms.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
P. aeruginosa | 64 µg/mL |
These results highlight its potential as a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
- Study on Cytotoxicity : A study published in PubMed Central demonstrated that the compound exhibited cytotoxic activity against multiple tumor cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of the compound against various pathogens, revealing significant inhibitory effects comparable to established antibiotics .
- Inhibition of Enzymatic Activity : Research indicated that this compound could inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapies .
Properties
IUPAC Name |
6-(3,5-difluorophenyl)-5-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c1-7-2-11(15)6-16-12(7)8-3-9(13)5-10(14)4-8/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFPASFHTBCVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C2=CC(=CC(=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.